molecular formula C8H9ClN2O B15294821 4-Chloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine

4-Chloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine

Cat. No.: B15294821
M. Wt: 184.62 g/mol
InChI Key: UKWIVQPFQANLDF-UHFFFAOYSA-N
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Description

4-Chloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by a fused ring system containing both furan and pyrimidine moieties, with a chlorine atom at the 4-position and two methyl groups at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base, followed by cyclization to form the desired furo[3,4-d]pyrimidine ring system . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters such as solvent choice, reaction time, and catalyst concentration is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Scientific Research Applications

4-Chloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Chloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis . The specific pathways involved depend on the particular biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: A similar heterocyclic compound with a pyrazole ring fused to a pyrimidine ring. It has been studied for its potential as a kinase inhibitor.

    Pyrrolo[2,3-d]pyrimidine: Another related compound with a pyrrole ring fused to a pyrimidine ring. It has shown promise in anticancer research.

Uniqueness

4-Chloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine is unique due to its specific structural features, including the presence of a furan ring fused to a pyrimidine ring and the substitution pattern at the 4- and 7-positions.

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

4-chloro-7,7-dimethyl-5H-furo[3,4-d]pyrimidine

InChI

InChI=1S/C8H9ClN2O/c1-8(2)6-5(3-12-8)7(9)11-4-10-6/h4H,3H2,1-2H3

InChI Key

UKWIVQPFQANLDF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CO1)C(=NC=N2)Cl)C

Origin of Product

United States

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